2-(Methylsulfonyloxy)propanoic acid methyl ester

Catalog No.
S14484999
CAS No.
70000-66-7
M.F
C5H10O5S
M. Wt
182.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylsulfonyloxy)propanoic acid methyl ester

CAS Number

70000-66-7

Product Name

2-(Methylsulfonyloxy)propanoic acid methyl ester

IUPAC Name

methyl 2-methylsulfonyloxypropanoate

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

InChI

InChI=1S/C5H10O5S/c1-4(5(6)9-2)10-11(3,7)8/h4H,1-3H3

InChI Key

XEUQMYXHUMKCJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OS(=O)(=O)C

2-(Methylsulfonyloxy)propanoic acid methyl ester, also known as (S)-2-((Methylsulfonyl)oxy)propanoic acid methyl ester, is an organic compound characterized by the presence of a methylsulfonyl group attached to a propanoic acid backbone. This compound is notable for its potential applications in various chemical and biological processes, particularly in the transformation of bio-based materials into valuable chemicals.

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester functionality can be reduced to yield alcohols, often achieved with lithium aluminum hydride.
  • Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions with amines or thiols under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of sodium hydroxide.

2-(Methylsulfonyloxy)propanoic acid methyl ester exhibits significant biological activity, particularly in metabolic pathways. It has been shown to facilitate the transformation of bio-based lactic acid into propionic acid, a compound widely utilized in the food and feed industries. The biochemical pathways involved include sulfonylation reactions that enhance the compound's reactivity and utility in various applications.

The synthesis of 2-(Methylsulfonyloxy)propanoic acid methyl ester typically involves the following methods:

  • Esterification: The primary method involves esterifying (S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis.
     S 2 Hydroxypropanoic acid+Methanesulfonyl chloride S 2 Methylsulfonyl oxy propanoic acid methyl ester\text{ S 2 Hydroxypropanoic acid}+\text{Methanesulfonyl chloride}\rightarrow \text{ S 2 Methylsulfonyl oxy propanoic acid methyl ester}
  • Industrial Production: On a larger scale, continuous flow processes may be employed to enhance efficiency. Automated reactors are used to maintain precise control over reaction parameters such as temperature and pressure.

The compound has several applications across different fields:

  • Chemical Industry: It serves as an intermediate for producing various chemicals, including propionic acid.
  • Pharmaceuticals: Its unique structure may offer potential therapeutic benefits, making it a candidate for drug development.
  • Agriculture: The compound's properties may be leveraged in agrochemicals for enhancing crop yields.

Research into the interactions of 2-(Methylsulfonyloxy)propanoic acid methyl ester with biological systems has revealed its potential as a tool for studying enzyme activity and metabolic pathways. Its ability to transform lactic acid into propionic acid highlights its role in biocatalysis and metabolic engineering.

Several compounds share structural similarities with 2-(Methylsulfonyloxy)propanoic acid methyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Hydroxypropanoic acidLacks the methylsulfonyl groupLess reactive due to absence of sulfonyl functionality
Methanesulfonic acidContains sulfonyl group but lacks propanoic backbonePrimarily used as a solvent and reagent
(S)-2-((Methylsulfonyl)oxy)butanoic acidSimilar structure with an additional carbonDifferent chemical properties due to longer carbon chain

Uniqueness

2-(Methylsulfonyloxy)propanoic acid methyl ester is unique due to its combination of both methylsulfonyl and propanoic acid functionalities. This dual presence confers distinct reactivity and potential applications that are not found in similar compounds, making it valuable for specific chemical transformations and industrial applications .

Hydrogen Bond Acceptor Count

5

Exact Mass

182.02489459 g/mol

Monoisotopic Mass

182.02489459 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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